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Compound of Interest

Compound Name: Phenoxyethanol-d4

Cat. No.: B572686

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of
Phenoxyethanol-d4, a deuterated analog of the widely used preservative, Phenoxyethanol.
This document is intended to serve as a valuable resource for researchers, scientists, and drug
development professionals utilizing Phenoxyethanol-d4 in their work, particularly as an
internal standard in analytical methodologies.

Chemical and Physical Properties

Phenoxyethanol-d4, also known as 2-Phenoxyethanol-1,1,2,2-d4, is a stable, isotopically
labeled form of Phenoxyethanol. The four hydrogen atoms on the ethylene glycol moiety are
replaced with deuterium. This isotopic substitution results in a higher molecular weight
compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative
analysis by mass spectrometry. While specific experimental data for all physical properties of
the deuterated form is not readily available in published literature, they are predicted to be very
similar to those of the non-deuterated Phenoxyethanol.

Table 1: General Chemical Properties
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Property

Phenoxyethanol

Phenoxyethanol-d4

Molecular Formula

CsH1002[1]

CsHeD4O2[2]

Molecular Weight 138.16 g/mol [1] 142.19 g/mol [2]
Not explicitly available, often
CAS Number 122-99-6[1] listed under the non-
deuterated CAS number.
2-Phenoxyethanol, Ethylene
2-Phenoxyethanol-1,1,2,2-d4,
Synonyms glycol monophenyl ether,

Phenyl cellosolve[1]

2-Phenoxyethyl-d4 alcohol

Table 2: Physical Properties

Property Phenoxyethanol Phenoxyethanol-d4
o Clear, colorless liquid
Appearance Colorless, oily liquid[1] )
(predicted)
Odor Faintly aromatic, rose-like[1] Faintly aromatic (predicted)
- ) Slightly higher than non-
Boiling Point ~245 °CJ[1] )
deuterated form (predicted)
] ] Slightly higher than non-
Melting Point ~14 °C[1] ]
deuterated form (predicted)
. Slightly higher than non-
Density ~1.107 g/cm?3 at 20 °C[1] )
deuterated form (predicted)
- Soluble in water, alcohol, and Soluble in water, alcohol, and
Solubility

ether.[3]

ether (predicted)

Isotopic Purity

Not Applicable

Typically 298% (supplier
dependent)

Spectroscopic Data
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Spectroscopic analysis is critical for confirming the identity and purity of Phenoxyethanol-d4.
While specific spectra for the deuterated compound are not widely published, the expected
spectral characteristics can be inferred from the data available for the non-deuterated form.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: In a *H NMR spectrum of
Phenoxyethanol-d4, the signals corresponding to the ethylene group protons would be
absent due to deuterium substitution. The aromatic protons would remain, showing
characteristic shifts. In a 2H (Deuterium) NMR spectrum, a signal corresponding to the
deuterated ethylene group would be observed.

e Mass Spectrometry (MS): The mass spectrum of Phenoxyethanol-d4 will show a molecular
ion peak (M+) at m/z 142, which is 4 mass units higher than that of the non-deuterated
Phenoxyethanol (m/z 138). This mass difference is the basis for its use as an internal
standard in isotope dilution mass spectrometry.

Experimental Protocols

Phenoxyethanol-d4 is primarily used as an internal standard in chromatographic methods for
the quantification of Phenoxyethanol in various matrices, including cosmetics, pharmaceuticals,
and biological samples. The following are detailed methodologies adapted from established
analytical procedures for Phenoxyethanol.[4][5][6][7]

Quantification of Phenoxyethanol in Biological Matrices
using LC-MS/MS

This method is suitable for the determination of Phenoxyethanol in samples such as plasma,
urine, and tissue homogenates.[5][6]

3.1.1. Sample Preparation

e Spiking: To 100 pL of the biological matrix (e.g., plasma), add a known amount of
Phenoxyethanol-d4 working solution (internal standard).

o Protein Precipitation: Add 300 uL of cold acetonitrile to precipitate proteins.

e Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated
proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS
analysis.

3.1.2. Chromatographic Conditions

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

e Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).

o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.

» Gradient Elution: A suitable gradient to separate Phenoxyethanol from matrix components.

¢ Flow Rate: 0.3 mL/min.

e Injection Volume: 5-10 pL.

3.1.3. Mass Spectrometric Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer.

lonization Mode: Electrospray ionization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

o Phenoxyethanol: Monitor the transition of the parent ion to a specific product ion.

o Phenoxyethanol-d4: Monitor the transition of the deuterated parent ion to its
corresponding product ion.

Data Analysis: Quantify Phenoxyethanol by calculating the peak area ratio of the analyte to
the internal standard.
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Caption: Workflow for LC-MS/MS quantification of Phenoxyethanol.

Determination of Phenoxyethanol in Cosmetic
Formulations by HPLC-UV

This method is suitable for the quality control of Phenoxyethanol in cosmetic products.[7]
3.2.1. Standard and Sample Preparation

» Standard Solution: Prepare a stock solution of Phenoxyethanol in a suitable solvent (e.g.,
methanol or mobile phase). Prepare a series of calibration standards by diluting the stock
solution.

« Internal Standard Solution: Prepare a stock solution of Phenoxyethanol-d4 in the same
solvent.

o Sample Preparation: Accurately weigh a portion of the cosmetic product and dissolve it in a
known volume of the solvent. Spike the sample with a known amount of the
Phenoxyethanol-d4 internal standard solution.

o Filtration: Filter the sample solution through a 0.45 um filter before injection.
3.2.2. Chromatographic Conditions

e HPLC System: A standard HPLC system with a UV detector.

e Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um).

» Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

e Flow Rate: 1.0 mL/min.

» Detection Wavelength: 270 nm.

 Injection Volume: 20 pL.

3.2.3. Data Analysis
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o Construct a calibration curve by plotting the peak area ratio of Phenoxyethanol to
Phenoxyethanol-d4 against the concentration of the calibration standards.

» Determine the concentration of Phenoxyethanol in the sample from the calibration curve.

Caption: Workflow for HPLC-UV analysis of Phenoxyethanol.

Conclusion

Phenoxyethanol-d4 is an essential tool for the accurate and precise quantification of
Phenoxyethanol in a variety of applications. Its chemical and physical properties are nearly
identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard
that compensates for variations in sample preparation and analysis. The experimental
protocols detailed in this guide provide robust methodologies for the utilization of
Phenoxyethanol-d4 in both research and quality control settings. As with any analytical
standard, it is crucial for researchers to verify the isotopic purity and chemical integrity of
Phenoxyethanol-d4 upon receipt and throughout its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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